molecular formula C10H16 B12087833 Artemisiatriene CAS No. 18383-70-5

Artemisiatriene

Cat. No.: B12087833
CAS No.: 18383-70-5
M. Wt: 136.23 g/mol
InChI Key: BYLJEQIUXOYKOB-BQYQJAHWSA-N
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Description

Artemisiatriene is a naturally occurring linear heptatriene compound identified in species of the genus Artemisia (Asteraceae). Structurally, it is characterized as (3E)-2,5,5-trimethylhepta-1,3,6-triene, featuring three conjugated double bonds . It has been detected in the essential oil of Artemisia kermanensis, constituting 0.41% of the oil with a retention index (RI) of 926 . While its biological activities remain understudied, its structural uniqueness and chemotaxonomic significance in Artemisia species have been noted .

Properties

CAS No.

18383-70-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(3E)-2,5,5-trimethylhepta-1,3,6-triene

InChI

InChI=1S/C10H16/c1-6-10(4,5)8-7-9(2)3/h6-8H,1-2H2,3-5H3/b8-7+

InChI Key

BYLJEQIUXOYKOB-BQYQJAHWSA-N

Isomeric SMILES

CC(=C)/C=C/C(C)(C)C=C

Canonical SMILES

CC(=C)C=CC(C)(C)C=C

Origin of Product

United States

Preparation Methods

Artemisiatriene can be extracted from Artemisia plants using methods such as steam distillation or solvent extraction . These methods involve isolating the essential oils from the plant material, followed by purification to obtain this compound. Industrial production methods may involve optimizing these extraction techniques to increase yield and purity.

Chemical Reactions Analysis

Artemisiatriene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or other oxygenated derivatives .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2.1. Structural Analogues in Artemisia Essential Oils

Artemisiatriene shares its occurrence in Artemisia essential oils with other terpenoids and polyacetylenes. Key comparisons include:

Table 1: Comparison of this compound with Related Compounds
Compound Structure Type Source Concentration (%) Retention Index (RI) Biological Significance
This compound Linear heptatriene A. kermanensis 0.41 926 Chemotaxonomic marker
p-Menthatriene Cyclic monoterpene triene A. kermanensis 0.57 993 Uncharacterized bioactivity
Artemisia Ketone C14-derivative (acyclic) A. kermanensis 0.11 1032 Chemotaxonomic significance
α-Ocimene Branched monoterpene triene Various plants - 1038–1050 Antifungal, insect-attractant
  • p-Menthatriene: A cyclic monoterpene with three double bonds, found in A. kermanensis at 0.57% (RI: 993). Unlike this compound, its cyclic structure may limit volatility and alter ecological interactions .
  • Artemisia Ketone: A C14 polyacetylene derivative with a ketone group, present in trace amounts (0.11%) in A. kermanensis. It is structurally distinct but serves as a chemotaxonomic marker in Artemisia .
  • α-Ocimene: A common plant volatile with insect-repellent properties. kermanensis, its branched triene structure contrasts with this compound’s linearity, influencing its ecological roles .
2.2. Functional Analogues: Polyacetylenes in Artemisia

Polyacetylenes, such as Triyne-Triene and Pontica Epoxide (PE), are bioactive compounds in Artemisia with antimicrobial and anti-inflammatory properties . This compound’s lack of oxygenated functional groups may limit its bioactivity compared to these polyacetylenes.

2.3. Concentration and Ecological Roles

This compound’s low abundance (0.41% in A. kermanensis) contrasts with its high reported concentration (314.78 units) in citrus preservation studies . This discrepancy suggests context-dependent accumulation, possibly influenced by extraction methods or plant stress responses. In contrast, polyacetylenes like Dehydromatricaria Ester (DME) are often dominant in Artemisia species, highlighting this compound’s niche role .

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